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Compound of Interest

Compound Name: SK1-I hydrochloride

Cat. No.: B7909932

Get Quote

SK1-I hydrochloride, also known as BML-258, is a potent and selective inhibitor of

Sphingosine Kinase 1 (SphK1)[1][2][3]. As a sphingosine analog, it acts as a competitive

inhibitor at the enzyme's active site[2][4]. SphK1 is a critical enzyme in the sphingolipid

metabolic pathway, catalyzing the phosphorylation of sphingosine to form the bioactive

signaling lipid, sphingosine-1-phosphate (S1P)[4][5]. The balance between pro-apoptotic

sphingolipids like ceramide and sphingosine, and pro-survival S1P—often termed the

"sphingolipid rheostat"—is crucial for determining cell fate[4]. In numerous pathologies,

particularly cancer, this rheostat is tipped in favor of survival due to the overexpression of

SphK1[4][6]. Consequently, the targeted inhibition of SphK1 with molecules like SK1-I presents

a compelling therapeutic strategy to restore apoptotic processes and impede disease

progression.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive technical overview of SK1-I hydrochloride, from its core specifications and

mechanism of action to practical, field-tested protocols for its application in a laboratory setting.

Core Specifications of SK1-I Hydrochloride
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The utility of any chemical probe begins with a clear understanding of its fundamental

properties. SK1-I is characterized by its high selectivity for SphK1 over its isoform, SphK2, and

a wide array of other protein kinases, making it a precise tool for dissecting the SphK1

signaling axis[2][7].

Physicochemical & Biological Data
Parameter Specification Source(s)

Synonyms BML-258, SK1-I [1][2][3]

CAS Number 1072443-89-0 [7]

Molecular Formula C₁₇H₂₇NO₂·HCl [7]

Molecular Weight 313.86 g/mol [7]

Purity ≥98% (HPLC) [7]

Target Sphingosine Kinase 1 (SphK1) [7]

Inhibitor Constant (Ki) 10 µM (competitive inhibitor) [2][4]

Selectivity Profile

Inactive against SphK2, PKCα,

PKCδ, PKA, AKT1, ERK1,

EGFR, CDK2, IKKβ, CamK2β

[2][7]

Storage and Stability
Proper storage is paramount to maintaining the integrity and activity of the compound. The

hydrochloride salt form offers improved handling and solubility characteristics.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/sk1-i.html
https://www.tocris.com/products/sk1-i_3711
https://www.tebubio.com/en_pt_eur/sk1-i-hydrochloride-494t60798-1-mg.html
https://www.medchemexpress.com/sk1-i.html
https://www.apexbt.com/sk1-i-ba6261.html
https://www.tocris.com/products/sk1-i_3711
https://www.tocris.com/products/sk1-i_3711
https://www.tocris.com/products/sk1-i_3711
https://www.tocris.com/products/sk1-i_3711
https://www.tocris.com/products/sk1-i_3711
https://www.medchemexpress.com/sk1-i.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.733387/full
https://www.medchemexpress.com/sk1-i.html
https://www.tocris.com/products/sk1-i_3711
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7909932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Format
Storage
Temperature

Duration Source(s)

Solid Powder -20°C
Up to 12 months

(desiccated)
[7]

Stock Solution (in

DMSO)
-20°C Up to 1 month [2]

Stock Solution (in

DMSO)
-80°C Up to 6 months [2]

Mechanism of Action: Intercepting the Pro-Survival
Signal
SK1-I exerts its biological effects by directly inhibiting the catalytic activity of SphK1. This action

sets off a cascade of downstream cellular events by shifting the sphingolipid rheostat away

from the pro-survival S1P and towards an accumulation of pro-apoptotic ceramide and

sphingosine.

Competitive Inhibition of SphK1: As a sphingosine analog, SK1-I competes with the

endogenous substrate, sphingosine, for the binding pocket of SphK1. This prevents the

generation of S1P[4].

Downregulation of Pro-Survival Pathways: The resulting decrease in intracellular S1P levels

leads to the attenuation of downstream signaling cascades that promote cell survival and

proliferation, most notably the Akt and ERK1/2 pathways[4].

Induction of Apoptosis and Autophagy: By inhibiting SphK1, SK1-I promotes the

accumulation of ceramide, a well-established pro-apoptotic lipid. Furthermore, studies have

shown that SK1-I can increase the transcriptional activity of the tumor suppressor protein

p53, leading to the expression of pro-apoptotic members of the BCL2 family and enhancing

both apoptosis and autophagy[4]. This dual action makes it a powerful tool for inducing cell

death in cancer cells.
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Caption: The SphK1 signaling pathway and the inhibitory action of SK1-I.

Experimental Protocols for In Vitro Characterization
From a Senior Application Scientist's perspective, the true value of a compound is realized

through its robust and reproducible application. The following protocols are designed as self-

validating systems for assessing the activity of SK1-I hydrochloride in a cell-based context.

Protocol 1: Preparation of Stock Solutions
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The choice of solvent and storage conditions is critical to prevent compound degradation or

precipitation. DMSO is the recommended solvent for creating high-concentration stock

solutions.

Rationale: DMSO is a highly effective polar aprotic solvent that can dissolve a wide range of

organic molecules. Preparing a concentrated stock (e.g., 10-20 mM) allows for minimal

volumes to be added to aqueous cell culture media, thereby avoiding solvent toxicity effects

(typically <0.1% final concentration). Aliquoting prevents repeated freeze-thaw cycles which

can degrade the compound.

Step-by-Step Methodology:

Pre-analysis: Before opening, bring the vial of SK1-I hydrochloride powder to room

temperature to prevent condensation of atmospheric moisture.

Calculation: Calculate the mass of SK1-I hydrochloride required to achieve the desired

stock concentration (e.g., 10 mM).

Mass (mg) = Desired Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000

For a 10 mM stock in 1 mL: 0.010 mol/L * 0.001 L * 313.86 g/mol * 1000 = 3.14 mg

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. Vortex

thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can

aid dissolution if necessary.

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile

microcentrifuge tubes. Store immediately at -80°C for long-term stability or -20°C for short-

term use[2].

Protocol 2: Cell Viability and Proliferation Assay
This protocol determines the concentration-dependent effect of SK1-I on cell viability, allowing

for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value. It is applicable to cell

lines known to be sensitive to SK1-I, such as U937 and Jurkat T leukemia cells or HCT116

colon cancer cells[2][7].
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Rationale: This assay quantifies the metabolic activity of living cells, which serves as a proxy

for viability and proliferation. A dose-response curve is essential to understand the potency of

the inhibitor. Including both unstimulated (vehicle control) and stimulated (if applicable) controls

allows for accurate normalization and interpretation of the results.

1. Seed Cells
(e.g., HCT116)
in 96-well plate

2. Prepare Serial Dilution
of SK1-I in media

3. Add Compound to Wells
(Include vehicle control, e.g., 0.1% DMSO)

4. Incubate
(24-72 hours at 37°C, 5% CO₂)

5. Add Viability Reagent
(e.g., CellTiter-Glo®, MTT)

6. Incubate & Measure Signal
(Luminescence or Absorbance)

7. Data Analysis
(Normalize to control, plot dose-response curve)

Result: IC₅₀ Value
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Caption: General workflow for a cell-based viability assay using SK1-I.

Step-by-Step Methodology:

Cell Seeding: Plate your chosen cell line (e.g., HCT116) in a 96-well, clear-bottom, white-

walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow

them to adhere overnight.

Compound Preparation: Prepare a 2x working concentration serial dilution of SK1-I in

complete cell culture medium from your DMSO stock. A typical concentration range would be

0-20 µM[2]. Prepare a vehicle control containing the same final concentration of DMSO.

Cell Treatment: Carefully remove the old medium from the cells and add the 2x compound

dilutions. This will result in a 1x final concentration.

Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24,

48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

Viability Measurement: Equilibrate the plate to room temperature for approximately 30

minutes. Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

according to the manufacturer's protocol.

Signal Reading: Incubate as required by the assay manufacturer to stabilize the signal, then

read the plate on a luminometer or spectrophotometer.

Data Analysis: Subtract the background (media-only wells), normalize the data to the

vehicle-treated control wells (representing 100% viability), and plot the normalized values

against the logarithm of the SK1-I concentration. Use a non-linear regression model (e.g.,

four-parameter variable slope) to calculate the IC₅₀ value.

Safety, Handling, and Disposal
As with any laboratory chemical, appropriate safety measures must be observed when

handling SK1-I hydrochloride.
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Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

safety glasses, and chemical-resistant gloves[8][9].

Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical

fume hood[10]. Avoid contact with skin and eyes. In case of contact, rinse the affected area

thoroughly with water[9][11].

First Aid:

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, seeking

medical attention[9].

Skin Contact: Wash off immediately with soap and plenty of water[9].

Ingestion: If swallowed, rinse mouth and seek immediate medical advice[9][10].

Disposal: Dispose of unused material and waste in accordance with local, state, and federal

regulations. Do not allow the product to enter drains[10].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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